molecular formula C10H16 B1175360 (+)-Isodihydrocarveol CAS No. 18675-35-9

(+)-Isodihydrocarveol

Cat. No. B1175360
CAS RN: 18675-35-9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-isodihydrocarveol is the (1S,2S,4R)-stereoisomer of dihydrocarveol. It is an enantiomer of a (-)-isodihydrocarveol.

Scientific Research Applications

Conversion and Synthesis

  • Biotransformation by Microorganisms : Pseudomonas ovalis, a strain of bacteria, can convert (+)-carvone to various compounds including (−)-isodihydrocarveol. This suggests a potential pathway for producing isodihydrocarveol using microbial biotransformation (Noma, Nonomura, Ueda, & Tatsumi, 1974).

  • Asymmetric Synthesis : A study on the stereodivergent synthesis of carveol and dihydrocarveol showed the possibility of creating various stereoisomers, including isodihydrocarveol, through ketoreductases/ene-reductases catalyzed asymmetric reduction (Guo et al., 2018).

Biologically Active Compounds Synthesis

  • Synthesis of Natural Compounds : S-(+)-Carvone, a major component of caraway oil, can be used as a starting material in the synthesis of biologically active natural compounds, where isodihydrocarveol is one of the products. This demonstrates its application in synthesizing compounds with biological activity, such as anti-malaria agents and insect antifeedants (Verstegen‐Haaksma et al., 1995).

Bioconversion

  • Fungus-Based Bioconversion : The fungus Trychoderma pseudokoningii has shown potential in bioconverting S-(+)-Carvone to products including neo-isodihydrocarveol, suggesting its use in microbial bioconversion processes (Verstegen‐Haaksma et al., 1995).

  • Conversion by Aspergillus niger : Another study highlights the conversion of (+)-carvone to various compounds including (−)-isodihydrocarveol by Aspergillus niger, further emphasizing the role of fungi in bioconversion (Noma & Nonomura, 1974).

properties

CAS RN

18675-35-9

Product Name

(+)-Isodihydrocarveol

Molecular Formula

C10H16

Molecular Weight

0

IUPAC Name

(1S,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1

SMILES

CC1CCC(CC1O)C(=C)C

Origin of Product

United States

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